molecular formula C8H6N2O2S B458982 2-Isothiocyanato-1-methyl-4-nitrobenzene CAS No. 86317-36-4

2-Isothiocyanato-1-methyl-4-nitrobenzene

Cat. No.: B458982
CAS No.: 86317-36-4
M. Wt: 194.21g/mol
InChI Key: IQINAWYOKXCYQO-UHFFFAOYSA-N
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Description

2-Isothiocyanato-1-methyl-4-nitrobenzene is an organic compound with the molecular formula C8H6N2O2S It is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a benzene ring substituted with a methyl group and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isothiocyanato-1-methyl-4-nitrobenzene typically involves the reaction of 2-amino-1-methyl-4-nitrobenzene with thiophosgene. The reaction is carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to avoid decomposition of the product. The general reaction scheme is as follows:

2-Amino-1-methyl-4-nitrobenzene+ThiophosgeneThis compound+Hydrogen chloride\text{2-Amino-1-methyl-4-nitrobenzene} + \text{Thiophosgene} \rightarrow \text{this compound} + \text{Hydrogen chloride} 2-Amino-1-methyl-4-nitrobenzene+Thiophosgene→this compound+Hydrogen chloride

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance safety. The use of automated systems can also help in scaling up the production while maintaining product purity and yield.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the isothiocyanate group is replaced by other nucleophiles such as amines or alcohols.

    Reduction Reactions: The nitro group in the compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as primary amines or alcohols in the presence of a base like triethylamine.

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

Major Products:

    Substitution: Formation of thiourea derivatives when reacted with amines.

    Reduction: Formation of 2-isothiocyanato-1-methyl-4-aminobenzene.

Scientific Research Applications

2-Isothiocyanato-1-methyl-4-nitrobenzene is utilized in various fields of scientific research:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules and pharmaceutical intermediates.

    Biology: The compound is used in the study of enzyme inhibition and protein labeling due to its reactive isothiocyanate group.

    Industry: Used in the production of dyes, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Isothiocyanato-1-methyl-4-nitrobenzene involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to enzyme inhibition or modification of protein function. The nitro group can also participate in redox reactions, contributing to the compound’s biological activity.

Comparison with Similar Compounds

    4-Nitrophenyl isothiocyanate: Similar structure but lacks the methyl group.

    Phenyl isothiocyanate: Lacks both the nitro and methyl groups.

    Sulforaphane: An isothiocyanate derived from cruciferous vegetables, known for its anticancer properties.

Uniqueness: 2-Isothiocyanato-1-methyl-4-nitrobenzene is unique due to the presence of both the nitro and methyl groups, which can influence its reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various synthetic and research applications.

Properties

IUPAC Name

2-isothiocyanato-1-methyl-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2S/c1-6-2-3-7(10(11)12)4-8(6)9-5-13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQINAWYOKXCYQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60374971
Record name 2-isothiocyanato-1-methyl-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86317-36-4
Record name 2-isothiocyanato-1-methyl-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 86317-36-4
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